molecular formula C19H18FN3O2 B10904052 Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B10904052
M. Wt: 339.4 g/mol
InChI Key: ADZYGXVGAMZLPK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using suitable reagents.

    Attachment of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core, which may confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, a compound belonging to the pyrazolo[3,4-b]pyridine class, has garnered attention for its potential biological activities. The unique structural characteristics of this compound suggest various therapeutic applications, particularly in oncology and inflammation-related diseases.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN3O2C_{19}H_{18}FN_3O_2, with a molecular weight of 339.36 g/mol. Its structure includes a cyclopropyl group and a fluorophenyl moiety, which are critical for its biological activity.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated significant inhibitory effects on CDK2 and CDK9, suggesting that this compound may also exhibit similar properties .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. This compound has been evaluated for its ability to inhibit cellular proliferation in various cancer cell lines. For example:

  • HeLa Cells : Exhibited reduced viability upon treatment with the compound.
  • HCT116 Cells : Demonstrated significant apoptosis induction.

The IC50 values for these effects are currently under investigation but are expected to be comparable to established chemotherapeutics .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory models. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Preliminary data indicate that it may possess lower ulcerogenic effects compared to traditional anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

A recent study focused on synthesizing various pyrazolo[3,4-b]pyridine derivatives found that those with modifications at the C4 position exhibited enhanced biological activity. This compound was among the most promising candidates due to its structural features that favor binding to target proteins involved in cancer progression and inflammation .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameTarget ActivityIC50 (µM)Remarks
Compound ACDK2 Inhibition0.36High selectivity
Compound BCOX Inhibition0.45Moderate ulcerogenicity
Ethyl 2...CDK2/9 Inhibition & Anti-inflammatoryTBDPromising preclinical results

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 2-[3-cyclopropyl-4-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C19H18FN3O2/c1-2-25-16(24)11-23-19-17(18(22-23)13-3-4-13)15(9-10-21-19)12-5-7-14(20)8-6-12/h5-10,13H,2-4,11H2,1H3

InChI Key

ADZYGXVGAMZLPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=NC=CC(=C2C(=N1)C3CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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